5,7-Dimethylquinolin-6-ol
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Description
Synthesis Analysis
Quinoline derivatives are synthesized using various methods, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These methods have been modified with eco-friendly transition metal-mediated reactions, ultrasound irradiation reactions, and greener protocols .Molecular Structure Analysis
The molecular formula of 5,7-Dimethylquinolin-6-ol is C11H11NO . It has a molecular mass of 173.211 g·mol−1 . The compound has a dipole moment of 1.84 ± 1.08 D .Chemical Reactions Analysis
Quinolines, including 5,7-Dimethylquinolin-6-ol, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
5,7-Dimethylquinolin-6-ol has a molecular mass of 173.211 g·mol−1 . It has a heat of formation of -47.6 ± 16.7 kJ·mol−1 . The compound has a volume of 211.97 Å3 and a surface area of 203.46 Å2 . The HOMO energy is -8.74 ± 0.55 eV, and the LUMO energy is 2.29 ± eV .Future Directions
Quinoline derivatives, including 5,7-Dimethylquinolin-6-ol, have versatile applications in medicinal, synthetic organic chemistry, and industrial chemistry . There is a need for more research to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Future directions include the development of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
5,7-dimethylquinolin-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-6-10-9(4-3-5-12-10)8(2)11(7)13/h3-6,13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRDWPWBNUKKAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C(=C1O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50155211 |
Source
|
Record name | Phlegmariuine N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50155211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethylquinolin-6-ol | |
CAS RN |
126552-19-0 |
Source
|
Record name | Phlegmariuine N | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126552190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phlegmariuine N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50155211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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